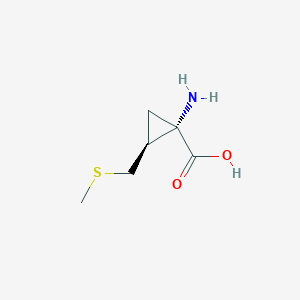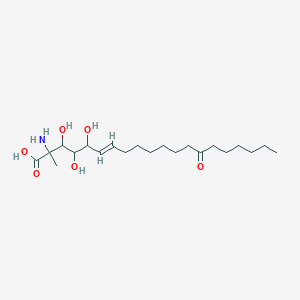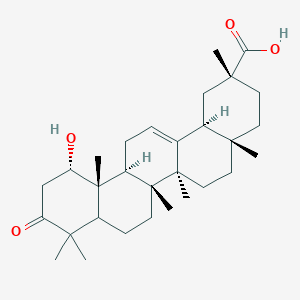
2,3-Methanomethionine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Methanomethionine is a non-proteinogenic amino acid that has gained significant attention in the scientific community due to its unique properties. It is a structural analog of methionine, which is a vital amino acid required for the synthesis of proteins. The presence of a cyclopropane ring in 2,3-Methanomethionine makes it structurally distinct from methionine and imparts unique properties to it.
Mécanisme D'action
The mechanism of action of 2,3-Methanomethionine is not well understood. However, it is believed to act as a structural mimic of methionine. It has been shown to bind to the active site of enzymes that use methionine as a substrate. This binding alters the conformation of the enzyme and affects its activity.
Biochemical and Physiological Effects:
2,3-Methanomethionine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes that use methionine as a substrate. It has also been shown to affect the stability of proteins. Additionally, 2,3-Methanomethionine has been shown to affect the growth and development of organisms.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2,3-Methanomethionine in lab experiments has several advantages. It is a highly selective reagent that yields a high purity product. It is also structurally distinct from methionine, which allows for the study of the effect of structural modifications on enzyme activity. However, the use of 2,3-Methanomethionine in lab experiments is limited by its high cost and limited availability.
Orientations Futures
There are several future directions for the study of 2,3-Methanomethionine. One direction is the study of its effect on protein stability and aggregation. Another direction is the study of its effect on the activity of enzymes involved in disease pathways. Additionally, the use of 2,3-Methanomethionine as a tool for the study of protein structure and function is an area that requires further exploration.
In conclusion, 2,3-Methanomethionine is a non-proteinogenic amino acid that has unique properties and has been extensively used in scientific research. Its synthesis method is highly selective and yields a high purity product. It has been shown to affect the activity of enzymes and the stability of proteins. The use of 2,3-Methanomethionine in lab experiments has several advantages, but its high cost and limited availability are limitations. There are several future directions for the study of 2,3-Methanomethionine, including the study of its effect on protein stability and disease pathways.
Méthodes De Synthèse
The synthesis of 2,3-Methanomethionine involves the reaction of methionine with diazomethane in the presence of a catalyst. The reaction leads to the formation of a cyclopropane ring, which replaces the sulfur atom in methionine. The reaction is highly selective and yields a high purity product.
Applications De Recherche Scientifique
2,3-Methanomethionine has been used extensively in scientific research due to its unique properties. It has been used as a tool to study protein structure and function. It has also been used to study the effect of structural modifications on the activity of enzymes. Additionally, 2,3-Methanomethionine has been used to study the mechanism of action of various drugs and toxins.
Propriétés
Numéro CAS |
143169-55-5 |
|---|---|
Nom du produit |
2,3-Methanomethionine |
Formule moléculaire |
C12H15NO3 |
Poids moléculaire |
161.22 g/mol |
Nom IUPAC |
(1S,2S)-1-amino-2-(methylsulfanylmethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO2S/c1-10-3-4-2-6(4,7)5(8)9/h4H,2-3,7H2,1H3,(H,8,9)/t4-,6+/m1/s1 |
Clé InChI |
VIPZEJOTXDEYNE-XINAWCOVSA-N |
SMILES isomérique |
CSC[C@H]1C[C@]1(C(=O)O)N |
SMILES |
CSCC1CC1(C(=O)O)N |
SMILES canonique |
CSCC1CC1(C(=O)O)N |
Synonymes |
(2R,3R-E)-cycloMet of 2,3-methanomethionine (2R,3S-Z)-cycloMet of 2,3-methanomethionine (2S,3R-Z)-cycloMet of 2,3-methanomethionine 2,3-methanomethionine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-chlorophenyl)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-furamide](/img/structure/B234163.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide](/img/structure/B234166.png)

![3-ethoxy-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide](/img/structure/B234177.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxy-3-methylbenzamide](/img/structure/B234179.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methoxybenzamide](/img/structure/B234184.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide](/img/structure/B234187.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-fluorobenzamide](/img/structure/B234189.png)
![4-ethoxy-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide](/img/structure/B234207.png)
![(2-Methoxy-3-octadecoxypropyl)-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B234211.png)

